1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene chemical properties
1,2-Dibromo-3,3,4,4,4-pentafluoro-but-1-ene chemical properties
Topic: 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Fluorinated Building Blocks for Medicinal Chemistry & Materials Science
Executive Summary
1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene (referred to herein as DBPFB ) is a specialized polyhalogenated olefin serving as a critical intermediate in the synthesis of fluorinated pharmaceuticals and advanced agrochemicals. Characterized by a highly electron-deficient double bond flanked by a pentafluoroethyl group (
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[2][3]
-
IUPAC Name: 1,2-Dibromo-3,3,4,4,4-pentafluorobut-1-ene
-
Molecular Formula:
[1] -
Molecular Weight: 303.84 g/mol
-
Precursor CAS (Alkyne): 7096-51-7 (3,3,4,4,4-Pentafluorobut-1-yne)[2]
-
Structural Class: Vinylic Dibromide / Perfluoroalkylated Alkene
Electronic Structure & Stereochemistry
The molecule features a terminal alkene substituted at the 1- and 2-positions with bromine and at the 3-position with a strong electron-withdrawing pentafluoroethyl group.
-
Inductive Effects: The
(inductive withdrawal) effect of the group significantly lowers the energy of the LUMO, rendering the double bond highly susceptible to nucleophilic attack (via mechanisms) rather than the electrophilic addition typical of non-fluorinated alkenes. -
Stereoisomerism: Synthesis via electrophilic bromination of the corresponding alkyne typically yields a mixture of E and Z isomers. The E-isomer (anti-addition product) is generally kinetically favored in non-polar solvents, though isomerization can occur under radical conditions or UV exposure.
Physical Properties (Experimental & Calculated)
| Property | Value / Range | Notes |
| Physical State | Colorless to pale yellow liquid | At STP |
| Density | ~2.20 - 2.35 g/cm³ | Estimated based on di-bromo perfluoroalkane analogs |
| Boiling Point | 110°C - 130°C | Estimated (Alkyne precursor BP < 20°C; Br2 addition adds ~100°C) |
| Solubility | Soluble in | Hydrophobic; insoluble in water |
| Refractive Index | ~1.42 - 1.45 | Low index characteristic of fluorinated compounds |
Synthesis & Production Protocols
The primary route to DBPFB is the controlled electrophilic bromination of 3,3,4,4,4-pentafluorobut-1-yne. This protocol ensures high atom economy and control over poly-bromination side products.
Protocol: Bromination of 3,3,4,4,4-Pentafluorobut-1-yne
Reagents:
-
3,3,4,4,4-Pentafluorobut-1-yne (1.0 equiv)[2]
-
Bromine (
) (1.05 equiv) -
Dichloromethane (
) (Anhydrous) -
Hydroquinone (Catalytic, radical inhibitor)
Methodology:
-
Setup: A 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer is purged with
. -
Solvation: Charge the flask with 3,3,4,4,4-pentafluorobut-1-yne dissolved in
(0.5 M). Cool to -10°C to suppress over-bromination to the tetrabromide. -
Addition: Add
solution dropwise over 60 minutes. Maintain internal temperature < 0°C. The red color of bromine should dissipate rapidly, indicating consumption. -
Workup: Wash the reaction mixture with 10%
(aq) to quench excess bromine. Separate the organic layer, dry over , and concentrate in vacuo. -
Purification: Fractional distillation under reduced pressure yields the target 1,2-dibromoalkene.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for DBPFB via controlled electrophilic halogenation.
Chemical Reactivity & Mechanisms[7]
DBPFB possesses three distinct reactive vectors: the vinylic C1-Br bond, the vinylic C2-Br bond, and the electron-deficient double bond itself.
Palladium-Catalyzed Cross-Coupling
The two bromine atoms are chemically non-equivalent due to the steric and electronic influence of the
-
C1-Br Reactivity: More accessible sterically; typically reacts first in Suzuki-Miyaura or Stille couplings.
-
C2-Br Reactivity: Sterically hindered by the bulky perfluoroethyl group and electronically deactivated; requires forcing conditions or specialized ligands (e.g., Buchwald phosphines).
Nucleophilic Vinylic Substitution ( )
Unlike standard alkyl halides, the
-
Mechanism: Nucleophiles (e.g., thiols, amines) attack C2 (beta to the fluoroalkyl group), forming a carbanion stabilized by the
group, followed by elimination of bromide. -
Utility: This allows for the synthesis of heteroatom-substituted fluorinated alkenes.
Reactivity Mapping
Figure 2: Divergent reactivity profile of DBPFB, highlighting its utility as a scaffold.
Applications in Drug Development
The strategic incorporation of DBPFB into drug candidates offers specific pharmacological advantages:
-
Bioisosterism: The
group serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, increasing membrane permeability. -
Metabolic Blocking: The vinylic bromine can be replaced (via coupling) with aromatic rings, while the adjacent fluorinated carbon prevents oxidative metabolism at that position (blocking P450 oxidation).
-
Covalent Inhibitors: The electron-deficient double bond (if one Br is retained) can act as a Michael acceptor for cysteine residues in targeted protein degradation.
Safety & Handling
-
Hazards: Corrosive, lachrymator. The compound releases HBr upon hydrolysis.
-
Storage: Store under inert atmosphere (
or ) at 2-8°C. Protect from light to prevent radical isomerization or degradation. -
Disposal: Must be treated as halogenated organic waste. High-temperature incineration with scrubber systems is required due to HF and HBr generation.
References
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Synthesis of Perfluoroalkyl-alkynes: PubChem. 3,3,4,4,4-Pentafluorobut-1-yne Compound Summary. National Library of Medicine. Available at: [Link]
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Halogenation Mechanisms: Master Organic Chemistry. Alkyne Halogenation: Bromination and Chlorination. Available at: [Link]
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Fluorinated Building Blocks: Beilstein J. Org. Chem. Hydrofluoroolefins halogenation/dehydrohalogenation cascade. Available at: [Link]
-
General Properties of Fluorinated Alkenes: EPA. 1-Butene, 2-bromo-3,3,4,4,4-pentafluoro- Substance Details. Available at: [Link]
